2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one is a complex organic compound featuring a benzodioxole ring, a benzothiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Benzothiazole Ring: This involves the condensation of o-aminothiophenol with carbonyl compounds.
Azetidine Ring Formation: This step usually involves the cyclization of appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzothiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-benzodioxol-5-yl)-1-azetidin-1-yl-ethanone
- 4-methoxy-1,3-benzothiazol-2-yl derivatives
- Azetidine-based compounds
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one apart is its combination of three distinct ring systems, which imparts unique chemical and physical properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-15-3-2-4-17-19(15)21-20(28-17)27-13-9-22(10-13)18(23)8-12-5-6-14-16(7-12)26-11-25-14/h2-7,13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZSGBMEBNUQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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